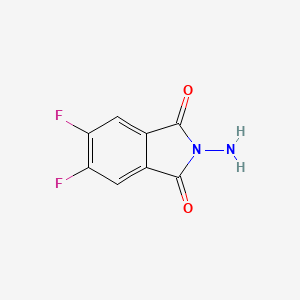
2-Amino-5,6-difluoroisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,6-difluoroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino and difluoro substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-difluoroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly purification methods, is also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5,6-difluoroisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: The amino and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often require catalysts and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the amino and difluoro positions .
Aplicaciones Científicas De Investigación
2-Amino-5,6-difluoroisoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,6-difluoroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5,6-dichloroisoindoline-1,3-dione
- 2-Amino-5,6-dibromoisoindoline-1,3-dione
- 2-Amino-5,6-diiodoisoindoline-1,3-dione
Uniqueness
2-Amino-5,6-difluoroisoindoline-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atoms also influence the compound’s biological activity, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C8H4F2N2O2 |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
2-amino-5,6-difluoroisoindole-1,3-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-1-3-4(2-6(5)10)8(14)12(11)7(3)13/h1-2H,11H2 |
Clave InChI |
JKJMOUCPVKFKDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)C(=O)N(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















